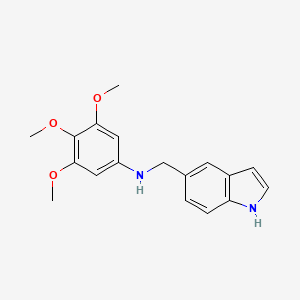![molecular formula C20H13N3O3S B2507084 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide CAS No. 477325-68-1](/img/structure/B2507084.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-nitrobenzamide" is a bioactive molecule that may have potential applications in medicinal chemistry due to its structural features. The presence of a nitrobenzamide moiety suggests that it could be involved in selective cytotoxicity under hypoxic conditions, similar to other nitrobenzamide derivatives studied for their antitumor properties . The compound's molecular architecture, which includes a thiazole ring, is often found in molecules with a variety of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of related nitrobenzamide compounds typically involves the displacement of halogenated precursors with suitable nucleophiles, followed by further functionalization . For example, the synthesis of hypoxia-selective cytotoxins involves the displacement of a chloro group from methyl chlorodinitrobenzoates with diethanolamine, followed by mesylation and displacement with LiCl . Similarly, the synthesis of N-substituted indole-2-thiols from thiadiazole derivatives involves ring opening and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is crucial for their biological activity. For instance, the disposition of nitro groups in the molecule can significantly affect its cytotoxicity and selectivity . The crystal structure of a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was determined by X-ray diffraction, revealing a monoclinic space group and stabilization by pi-pi conjugation and hydrogen bonding interactions . These structural insights are valuable for understanding the molecular interactions and stability of similar compounds.
Chemical Reactions Analysis
Nitrobenzamide derivatives undergo various chemical reactions, including reductive chemistry, which is central to their mechanism of action as hypoxia-selective cytotoxins . The reduction of nitro groups to amines or hydroxylamines is a key step that can be influenced by the presence of oxygen . Additionally, the reactivity of thiobenzamide derivatives with trifluoroacetic anhydride has been studied, leading to the formation of thiazoles . These reactions are important for the design of prodrugs and for understanding the metabolic pathways of these compounds in biological systems.
Physical and Chemical Properties Analysis
The physicochemical properties of nitrobenzamide derivatives, such as solubility, vapor pressure, and distribution coefficients, are essential for their pharmacokinetic profile . Experimental data on these properties can be obtained using methods like the inert gas transpiration method for vapor pressure measurement and the shake flask method for solubility determination . The thermodynamic functions of sublimation and transfer of these compounds have also been investigated, providing insights into their stability and behavior under different conditions .
Applications De Recherche Scientifique
Quality Control of Anticonvulsants
Research has focused on the development of quality control methods for promising anticonvulsants, including derivatives of 1,3,4-thiadiazole, which have shown potential in comparison to classic drugs. Techniques such as IR, UV, and NMR spectroscopy have been utilized to study the physical-chemical properties and spectral characteristics, ensuring the substance's standardization for medical application (I. Sych et al., 2018).
Antibacterial Activity
Novel sulfonamides containing a 2-amino-1,3-thiazole fragment have been synthesized and evaluated for their antibacterial activity against pathogens like S. aureus and E. coli. The synthesis approach under solvent-free conditions highlights the efficiency and potential for biological applications of such compounds (Z. Rafiee Pour et al., 2019).
Synthesis and Electrophilic Substitution Reactions
The synthesis of related compounds through condensation and subsequent electrophilic substitution reactions demonstrates the versatility and reactivity of these molecules. Such studies contribute to the development of novel synthetic pathways and understanding the chemical behavior of these compounds (A. Aleksandrov & M. Elchaninov, 2017).
Propriétés
IUPAC Name |
4-nitro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(12-6-8-14(9-7-12)23(25)26)22-20-21-18-15-3-1-2-11-4-5-13(17(11)15)10-16(18)27-20/h1-3,6-10H,4-5H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITJPIHSNKMOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

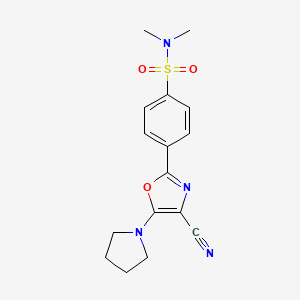

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)

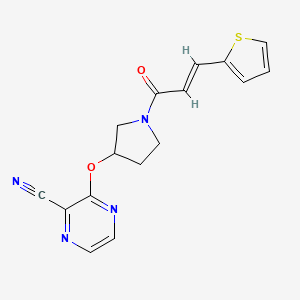
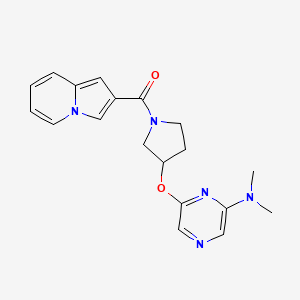

![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/no-structure.png)
![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)
![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)
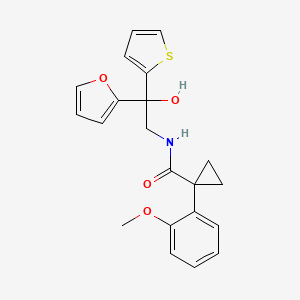
![1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2507019.png)
![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)
